molecular formula C23H26O7 B12515146 6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

Cat. No.: B12515146
M. Wt: 414.4 g/mol
InChI Key: BALLDQXJTPWKTQ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex organic compound with a molecular formula of C27H28O7 and a molecular weight of 464.5 g/mol. This compound is characterized by its unique pyrano[3,2-d][1,3]dioxin ring system, which is a significant feature in its chemical structure.

Preparation Methods

The synthesis of 6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol involves several key steps:

    Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzaldehyde is protected using benzyl bromide and triethylamine in dichloromethane.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.

    Formation of Pyran Ring: The pyran ring is formed through a condensation reaction between the protected 4-hydroxybenzaldehyde and phenylacetic acid using p-toluenesulfonic acid as a catalyst in tetrahydrofuran.

    Deprotection: The benzyl group is deprotected using hydrogenation with palladium on carbon in ethanol.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction between 4-methoxyphenol and acetic anhydride using sodium bicarbonate as a base in dichloromethane.

    Final Deprotection: The acetyl group is deprotected using sodium hydroxide in water, followed by purification through recrystallization in diethyl ether.

Chemical Reactions Analysis

6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It modulates pathways related to reactive oxygen species (ROS) production and antioxidant defense mechanisms.

Comparison with Similar Compounds

6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol can be compared with similar compounds such as:

    (4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol: This compound has a similar pyrano[3,2-d][1,3]dioxin ring system but differs in the substituents attached to the ring.

    (2R,4aR,6R,7S,8R,8aR)-8-(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol:

Properties

IUPAC Name

6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O7/c1-3-13-26-21-19(24)23(28-17-11-9-16(25-2)10-12-17)29-18-14-27-22(30-20(18)21)15-7-5-4-6-8-15/h3-12,18-24H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLDQXJTPWKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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